3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride
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Overview
Description
Synthesis Analysis
Compounds similar to the specified chemical structure have been synthesized through various methods, including Knoevenagel condensation and reactions involving furan derivatives with different reagents. A study by Kumar et al. (2021) on thiazolidinediones with furan moieties highlighted the synthesis through Knoevenagel condensation, demonstrating the method's efficiency in introducing furan into molecules for biological activity enhancement (Kumar, A. Rao, & D. Reddy, 2021).
Molecular Structure Analysis
The molecular structure of furan-containing compounds is often characterized using spectroscopic methods and X-ray crystallography. Barakat et al. (2016) provided insights into the molecular structure of a complex furan derivative through X-ray crystallography, confirming its molecular geometry and crystalline form (Barakat et al., 2016).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, including cycloadditions, condensations, and substitutions. Sayahi et al. (2015) discussed the multi-component synthesis of furan derivatives, showcasing the versatility of furan compounds in chemical synthesis (Sayahi, M. Adib, & Zeinab Hamooleh, 2015).
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry :
- The compound has been explored in the context of synthesis and reactions in organic chemistry. For example, Mironov, Bagryanskaya, and Shults (2016) demonstrated the synthesis of related furan-derivatives and their reactions with dienophiles, showcasing its utility in creating complex organic structures (Mironov, Bagryanskaya, & Shults, 2016).
Anticancer and Anti-inflammatory Activities :
- Compounds structurally similar to 3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride have shown potential in anticancer and anti-inflammatory applications. Uwabagira and Sarojini (2019) synthesized and tested a related compound for its in vitro anticancer activity against breast cancer cell lines, demonstrating its potential in medicinal chemistry (Uwabagira & Sarojini, 2019).
Photophysical Properties and Molecular Structure Analysis :
- The study of photophysical properties and molecular structure is another area of interest. Barakat et al. (2016) synthesized a compound incorporating a fluorophenyl group and performed a detailed analysis using spectroscopic methods and X-ray crystallography, emphasizing the importance of such compounds in understanding molecular interactions (Barakat et al., 2016).
Fluorimetric Chemosensors for Ion Recognition :
- Esteves, Raposo, and Costa (2016) explored the development of novel fluorimetric chemosensors based on aromatic compounds similar to the one , highlighting its role in analytical chemistry for ion recognition (Esteves, Raposo, & Costa, 2016).
Potential in Medicinal Chemistry and Drug Development :
- Yıldız and Tuyun (2018) synthesized novel thio-substituted aminonaphthoquinones, closely related to the queried compound, and discussed their potential biological activities and applications in medicinal chemistry (Yıldız & Tuyun, 2018).
Ring Opening Reactions in Organic Synthesis :
- Šafár̆ et al. (2000) investigated the ring opening reactions of compounds structurally related to 3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride, demonstrating its significance in advancing organic synthesis methodologies (Šafár̆ et al., 2000).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the searched literature.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not readily available in the searched literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limitations of the searched literature.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S.ClH/c16-12-3-1-11(2-4-12)15-6-5-14(20-15)9-17-13-7-8-21(18,19)10-13;/h1-6,13,17H,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYSDHLZSUTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride |
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